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Compound of Interest

Compound Name: DOPR hydrochloride

Cat. No.: B3026052

An In-depth Technical Guide on the Core Pharmacology of 2,5-Dimethoxy-4-
propylamphetamine Hydrochloride (DOPR)

Introduction

2,5-Dimethoxy-4-propylamphetamine (DOPR), a member of the DOx family of psychedelic
phenethylamines, is a structural analog of DOM (2,5-dimethoxy-4-methylamphetamine). First
synthesized and described by Alexander Shulgin, DOPR is distinguished by the substitution of
a propy! group for the methyl group at the 4-position of the phenyl ring.[1][2] This modification
significantly influences its pharmacological profile, particularly its potency and duration of
action.[2][3] This technical guide provides a comprehensive overview of the pharmacology of
DOPR hydrochloride, focusing on its pharmacodynamics, pharmacokinetics, and the
experimental methodologies used for its characterization. It is intended for researchers,
scientists, and professionals in the field of drug development.

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.
DOPR's primary effects are mediated through its interaction with the serotonergic system.

Mechanism of Action

DOPR functions as a potent agonist at serotonin 5-HTz receptors, with a notable affinity for the
5-HT2a, 5-HT2e, and 5-HT2C subtypes.[1][4] The psychedelic effects are primarily attributed to

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b3026052?utm_src=pdf-interest
https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-propylamphetamine
https://www.vulcanchem.com/product/vc17098912
https://www.vulcanchem.com/product/vc17098912
https://pmc.ncbi.nlm.nih.gov/articles/PMC9849320/
https://www.benchchem.com/product/b3026052?utm_src=pdf-body
https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-propylamphetamine
https://www.wikiwand.com/en/articles/Dimethoxypropylamphetamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

its partial agonism at the 5-HTza receptor.[2][5] The 4-propyl substitution enhances the
molecule's lipophilicity, which is believed to improve receptor binding affinity and facilitate its
passage across the blood-brain barrier when compared to analogs with shorter alkyl chains.[1]
[2] In contrast to its high affinity for 5-HT2 receptors, DOPR demonstrates very weak affinity for
the 5-HT1 receptor subtype.[1][4]

Receptor Binding and Functional Potency

Quantitative in vitro studies have been conducted to determine DOPR's potency at its primary
target. These findings are crucial for understanding its structure-activity relationship (SAR)
within the DOx class of compounds.

Parameter Receptor Value Species/Assay Reference
ECso 5-HT2a 12 nM In vitro [2]
In vitro functional
Potency Range 5-HT2a 1-9nM [5][6]
assays

Signaling Pathways

Activation of the 5-HT2a receptor by DOPR initiates a cascade of intracellular signaling events.
This process is not limited to a single pathway and involves both G-protein-dependent and
independent mechanisms.

e Gg/11 Pathway: Canonically, the 5-HT2a receptor couples to the Gg/11 G-protein. Upon
agonist binding, this leads to the activation of phospholipase C (PLC), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IPs triggers the release of intracellular calcium (Ca?*) stores, while
DAG activates protein kinase C (PKC).

e [B-Arrestin Pathway: Beyond G-protein coupling, evidence suggests that DOPR-mediated 5-
HT2a activation also leads to the recruitment of B-arrestin.[2] This can initiate a separate
wave of signaling, including the phosphorylation of extracellular signal-regulated kinase
(ERK), a pathway implicated in synaptic plasticity.[2]
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Caption: 5-HT2a receptor signaling cascade initiated by DOPR.

In Vivo Pharmacological Effects

Preclinical studies in rodent models provide insight into the behavioral and physiological effects
of DOPR.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b3026052?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Effect Model Dose Range Outcome Reference(s)
Induces head-
twitch behavior, a
roxy for
Mouse Head- P y. )
o ) hallucinogenic
Psychedelic-like Twitch Response = 0.1 mg/kg ) [11[4]117]
potential. More
(HTR)
potent but less
efficacious than
DOM.
Increases
Mouse effortful
o Progressive 0.0106 - 0.032 motivation
Motivational ) ) - ) [21[7]
Ratio Breakpoint  mg/kg specifically in
Task (PRBT) low-performing
animals.
Hyperlocomotion
Locomotor at lower doses;
L Rodent models Dose-dependent ) [1][4]
Activity hypolocomotion
at higher doses.
Thermoregulatio ) Induces
Rodent models Higher doses ) [1][4]
n hypothermia.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption,

distribution, metabolism, and excretion (ADME).

ADME Profile

DOPR is characterized by its slow onset and exceptionally long duration of action, which are

key differentiators from other classic psychedelics.[1]
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Parameter Description Value | Pathway Reference(s)
Administration Route Oral [1]
Onset of Action Time to effect Very Slow [1]
Duration of Action Total time of effects 20 - 30 hours [1]

Readily crosses the

blood-brain barrier;

Distribution CNS Penetration highest brain/plasma [1]
ratio among DOM
homologues.

) ] Cytochrome P450
Metabolism Primary Enzyme [2][8]

2D6 (CYP2D6)

Primary Reaction

O-demethylation of
the 2-methoxy group

[2]

Primary Metabolite

5-methoxy-4-

propylamphetamine

[2]

Elimination Half-life
(ta/2)

Rodent models

14 - 18 hours

[2]

Excretion

Routes

55% as
glucuronidated
metabolites in urine;
30% unchanged in

feces.

[2]

Experimental Protocols

The characterization of DOPR's pharmacology relies on a suite of standardized in vitro and in

Vivo assays.

In Vitro Receptor Affinity and Function

e Objective: To determine the binding affinity (Ki) and functional potency (ECso) of DOPR at

target receptors.
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o Methodology (General Protocol):

o Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human receptor of
interest (e.g., 5-HT2a).

o Binding Assay (Affinity):

Prepare cell membrane homogenates.

Perform competitive radioligand binding assays using a known radiolabeled antagonist
(e.g., [*H]ketanserin for 5-HT2a).

Incubate membranes with the radioligand and varying concentrations of DOPR.

Measure the displacement of the radioligand to calculate the inhibition constant (Ki).
o Functional Assay (Potency):

» For Gg-coupled receptors, measure second messenger accumulation (e.g., IP1
accumulation using an HTRF assay or intracellular calcium flux using a fluorescent
probe like Fura-2).

» Plate whole cells and stimulate with a range of DOPR concentrations.

» Measure the response to generate a dose-response curve and calculate the ECso and
Emax values.

In Vivo Behavioral Assessment

e Objective: To assess the psychedelic-like and motivational effects of DOPR in animal
models.

e Methodology (Protocols):
o Head-Twitch Response (HTR) Assay:

» Animals: C57BL/6J mice are commonly used.
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» Procedure: Following a habituation period in an observation chamber, administer DOPR
hydrochloride (or vehicle control) via intraperitoneal (i.p.) or oral (p.o.) route.

» Data Collection: Record the number of head twitches (rapid, involuntary head
movements) over a defined period (e.g., 60 minutes). The dose at which a significant
increase in HTR is observed is determined.[7]

o Progressive Ratio Breakpoint Task (PRBT):

= Animals: Mice trained to perform an operant task (e.g., lever pressing) for a food
reward.

» Procedure: The task requirement (e.g., number of lever presses) for each subsequent
reward increases progressively. The "breakpoint" is the final ratio completed before the
animal ceases to respond, serving as a measure of effortful motivation.

» Data Collection: Administer low ("micro") doses of DOPR and measure the change in
the breakpoint relative to baseline or vehicle control.[2][7]
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Caption: Workflow for in vivo behavioral assessment of DOPR.
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Bioanalytical Quantification

o Objective: To reliably detect and quantify DOPR and its metabolites in biological matrices

(e.g., plasma, brain tissue).
» Methodology (UHPLC-QTOF-MS):

o Sample Preparation: Perform protein precipitation and/or solid-phase extraction (SPE) on
the biological matrix to isolate the analyte.

o Chromatography: Use an ultra-high-performance liquid chromatography (UHPLC) system
with a suitable column (e.g., C18) to separate DOPR from other matrix components.

o Mass Spectrometry: Employ a quadrupole time-of-flight mass spectrometer (QTOF-MS)
for detection.

o lIdentification: Confirm the presence of DOPR by matching the retention time and high-
resolution mass-to-charge ratio (m/z) of the precursor ion (m/z 238.154 for [M+H]*) and its
characteristic product ions (e.g., m/z 121.065, m/z 91.054).[2]

Modulation of Mesolimbic Dopamine

While DOPR is a primary serotonergic agent, its behavioral effects, particularly on motivation,
are linked to downstream modulation of the dopaminergic system. Microdialysis studies in
rodents have shown that the improvements in PRBT performance following low-dose DOPR
administration correlate with an increase in striatal dopamine release.[2] This suggests an
indirect mechanism where activation of 5-HTza receptors on neurons that project to or within
the ventral tegmental area (VTA) or nucleus accumbens (NAc) modulates the activity of the
mesolimbic dopamine pathway.
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Caption: Hypothesized interaction between DOPR and the mesolimbic pathway.

Conclusion

2,5-Dimethoxy-4-propylamphetamine hydrochloride is a potent, long-acting psychedelic with
primary agonist activity at 5-HT2 class receptors. Its unique pharmacological profile is defined
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by high potency, a slow onset, an extended duration of action, and a distinct separation
between doses that elicit pro-motivational effects and those that induce psychedelic-like
responses in preclinical models. The detailed characterization of its receptor interactions,
signaling cascades, and metabolic pathways provides a solid foundation for its use as a tool in
neuroscience research and for the potential development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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